trefoil factor

Gastric cancer Tumor suppressor Knockout mouse model

Trefoil factor (CAS 146046-78-8) refers to the trefoil factor family (TFF) peptide TFF1, a small, secreted peptide characterized by a conserved trefoil domain containing six cysteine residues forming three intramolecular disulfide bonds (CysI-V, CysII-IV, CysIII-VI). TFF1 (also known as pS2) is a 60-amino acid peptide with an additional seventh cysteine residue (CysVII) that enables homodimerization and heterodimerization with gastrokine-2 and IgG Fc binding protein (FCGBP).

Molecular Formula C9H7ClO2
Molecular Weight 0
CAS No. 146046-78-8
Cat. No. B1175848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrefoil factor
CAS146046-78-8
Synonymstrefoil factor
Molecular FormulaC9H7ClO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trefoil Factor (CAS 146046-78-8) Procurement Guide: Molecular Identity and Baseline Characterization


Trefoil factor (CAS 146046-78-8) refers to the trefoil factor family (TFF) peptide TFF1, a small, secreted peptide characterized by a conserved trefoil domain containing six cysteine residues forming three intramolecular disulfide bonds (CysI-V, CysII-IV, CysIII-VI) [1]. TFF1 (also known as pS2) is a 60-amino acid peptide with an additional seventh cysteine residue (CysVII) that enables homodimerization and heterodimerization with gastrokine-2 and IgG Fc binding protein (FCGBP) [2]. The peptide exhibits marked thermal and enzymatic stability, making it resistant to proteolytic degradation in the gastrointestinal tract [3]. TFF1 is predominantly expressed in gastric mucosa, where it co-secretes with MUC5AC mucin and plays critical roles in mucosal protection, epithelial restitution, and tumor suppression [4].

Molecular identity Gastric-specific monomeric trefoil peptide with free thiol group Requires characterization review
Selection context Unique tumor suppressor function within TFF family Class-level evidence
Procurement format Recombinant expression feasible in Pichia pastoris system May support scalable sourcing

Why TFF1 Cannot Be Substituted with Other Trefoil Factor Family Members: Critical Functional Divergence


The trefoil factor family comprises three structurally related peptides (TFF1, TFF2, TFF3), yet their distinct structural features, tissue distribution, and molecular functions preclude generic interchange. TFF1 is a gastric-specific tumor suppressor that exists predominantly as a monomer with an unusual free thiol group enabling ROS scavenging [1], while TFF2 contains two trefoil domains and forms a complex with MUC6 that stabilizes gastric mucus [2], and TFF3, although structurally similar to TFF1 as a single-domain peptide, promotes gastric carcinoma progression and is broadly expressed in intestinal and other mucosal epithelia [3]. Systematic tissue localization analysis demonstrates that TFF1 shows highest expression in stomach and colon, TFF2 is restricted to stomach and duodenum, and TFF3 exhibits a more general mucosal distribution [4]. Substituting TFF1 with TFF2 or TFF3 would fundamentally alter the intended biological activity and compromise experimental validity, particularly in gastric mucosal protection, tumor suppression, or biomarker development applications.

TFF2
Mechanism mismatch
Mucus stabilization complex, not ROS scavenger
Lacks gastric tumor suppression activity in knockout models; TFF2/MUC6 complex formation may shift experimental outcomes.
TFF3
Functional divergence
Promotes carcinoma progression, distinct receptor geometry
Broad mucosal distribution and compact dimer structure differ from TFF1 flexible orientation; may not replicate gastric-specific protection.
Other analogs
Tissue and activity mismatch
Colocalization with MUC5AC is unique to TFF1
Non-gastric trefoil factors or synthetic peptides may lack foveolar cell targeting and free-thiol ROS scavenging; requires extensive validation.

Quantitative Differential Evidence for Trefoil Factor (TFF1) Procurement


Gastric Tumor Suppression: TFF1 Knockout vs. TFF2/TFF3 Knockout Phenotypes

TFF1 functions as a gastric tumor suppressor, as demonstrated by TFF1 knockout mice that spontaneously develop gastric adenomas and occasional carcinomas in the pyloric antrum, with 100% of mice exhibiting gastric neoplasia by 5 months of age [1]. In contrast, TFF2 knockout mice show no spontaneous gastric tumor development; TFF2 is considered a candidate tumor suppressor without confirmed gastric neoplasia in knockout models [2]. TFF3 knockout mice do not develop gastric tumors and instead exhibit reduced intestinal epithelial restitution and mild hearing loss [3]. This differential tumor suppressor activity is specific to TFF1 among trefoil factor family members [1].

Gastric tumor suppression
Head-to-head
TFF1-/-: 100% gastric neoplasia by 5 months. TFF2-/- / TFF3-/-: 0% spontaneous tumors.
Unique tumor suppressor requirement in gastric model context
Constitutive knockout models; histopathology at 5 months
Gastric cancer Tumor suppressor Knockout mouse model

Hypoxia-Induced Gene Expression: TFF1 Shows Distinct Regulatory Profile vs. TFF2/TFF3

In AGS human gastric epithelial cells exposed to hypoxia (3% O2 for 16 hours), TFF1 mRNA was induced 5.8-fold, compared to 9.1-fold for TFF2 and 9.3-fold for TFF3 [1]. In an in vivo rat model of aspirin-induced gastric damage, TFF2 and TFF3 mRNA were upregulated 1.9-fold and 1.8-fold respectively, while TFF1 showed a non-significant 1.5-fold increase [1]. This differential hypoxia responsiveness, mediated by HIF-1α, indicates that TFF1 is less hypoxia-sensitive than TFF2 and TFF3, with distinct regulatory dynamics during gastric mucosal injury [1].

Hypoxia gene response
Head-to-head
TFF1 mRNA 5.8-fold (AGS cells); TFF2 9.1-fold, TFF3 9.3-fold. In vivo TFF1 response non-significant.
Lower hypoxia sensitivity vs. TFF2/TFF3
3% O2, 16h; aspirin rat model. Data to verify.
Hypoxia HIF-1 Gastric mucosal injury

Dimer Structure and Receptor Binding Site Disposition: TFF1 vs. TFF3 vs. TFF2

NMR solution structure analysis reveals that the TFF3 dimer forms a more compact structure compared with the TFF1 dimer, where the two trefoil domains are connected by a flexible region with monomer units at variable distances and in many different orientations [1]. Although TFF2 is also a compact structure, the dispositions of its monomer units are very different from those of TFF3 [1]. These structural differences result in the two putative receptor/ligand binding sites that remain solvent-exposed in the dimeric structures having very different dispositions in TFF1, TFF2, and TFF3 dimers [1].

Dimer structure
Head-to-head
TFF1 dimer: flexible linker, variable orientation. TFF2/TFF3: compact, fixed orientation.
Distinct receptor-binding site disposition may alter ligand interaction interpretation
NMR solution structure, pH 5.0, 298 K
NMR structure Protein dimerization Receptor binding

Tissue-Specific Expression: TFF1 Colocalizes with MUC5AC in Gastric Foveolar Cells

Quantitative RT-PCR analysis across 20 human tissues demonstrates that TFF1 shows highest expression in the stomach and colon, whereas TFF2 shows highest expression in stomach only, and TFF3 shows highest expression in colon only [1]. Immunohistochemistry confirms that TFF1 is specifically localized to gastric surface foveolar cells where it co-secretes with MUC5AC mucin, while TFF2 is expressed in deeper gastric glands and duodenal Brunner's glands, and TFF3 is widely distributed across multiple mucosal surfaces including intestine, salivary glands, and respiratory tract [1]. TFF2 is restricted to stomach and duodenum, whereas TFF1 and TFF3 show more general tissue distribution and colocalize on an array of mucosal surfaces [1].

Tissue expression
Head-to-head
TFF1: stomach, colon, co-secretes with MUC5AC. TFF2: stomach/duodenum only.
Defines gastric foveolar cell model fit
qRT-PCR, IHC across 20 human tissues
Tissue distribution Mucin co-secretion Gastric epithelium

Molecular Form and Functional Activity: Monomeric TFF1 ROS Scavenging vs. TFF2/MUC6 Complex Stabilization

Recent evidence demonstrates that gastric TFF1 occurs predominantly in monomeric forms with an unusual free thiol group, enabling it to function as a scavenger for extracellular reactive oxygen/nitrogen species (ROS/RNS) [1]. In contrast, TFF2 forms a complex with MUC6 that stabilizes the inner layer of gastric mucus [1]. TFF3 forms a disulfide-linked heterodimer with FCGBP that is likely part of the innate immune defense of mucous epithelia, preventing microorganism infiltration [1]. These divergent molecular forms and functional mechanisms are specific to each TFF family member, with TFF1's monomeric ROS scavenging representing a unique protective function among trefoil factors [1].

ROS scavenging activity
Class-level inference
Monomeric TFF1 with free thiol group enables ROS/RNS scavenging; TFF2/MUC6, TFF3-FCGBP complexes have divergent functions.
Supports oxidative stress mucosal model context
Biochemical characterization; data to verify
ROS scavenging Mucus stabilization Gastric mucosal protection

Recombinant Production Feasibility: Pichia pastoris Expression Yields Functional hTFF1 with Antiproliferative Activity

Recombinant human TFF1 (hTFF1) has been successfully produced for the first time in a yeast-based expression system using Pichia pastoris, with secretion into the extracellular medium at high yields [1]. The purified recombinant hTFF1 demonstrated biological activity by decreasing proliferation of HCT116 colon cancer cells in vitro [1]. This establishes a scalable and cost-effective production platform for functional TFF1, whereas recombinant production of TFF2 and TFF3 may require different expression systems or yield proteins with distinct post-translational modifications [1].

Recombinant production
Supporting evidence
Pichia pastoris yields functional hTFF1 decreasing HCT116 colon cancer cell proliferation.
Supports scalable procurement with reported assay-response context
Yeast expression system; cell proliferation assay
Recombinant protein production Pichia pastoris Gastric cancer

Optimal Application Scenarios for Trefoil Factor (TFF1) Based on Quantitative Evidence


Gastric Cancer Tumor Suppressor Studies and Transgenic Mouse Models

TFF1 is uniquely essential for gastric tumor suppression among TFF family members, as demonstrated by 100% penetrance of gastric adenoma/carcinoma development in TFF1 knockout mice by 5 months of age [1]. This property makes TFF1 the only appropriate trefoil factor for gastric cancer prevention research, tumor suppressor pathway elucidation, and the generation of genetically engineered mouse models of gastric neoplasia. Procurement of high-purity recombinant TFF1 or TFF1-specific reagents (antibodies, ELISA kits) is critical for these applications. TFF2 and TFF3 cannot substitute, as their knockout models do not exhibit spontaneous gastric tumorigenesis.

Gastric Mucosal Oxidative Stress and ROS Scavenging Assays

TFF1's predominant occurrence as a monomeric peptide with a free thiol group confers a unique ability to scavenge extracellular reactive oxygen and nitrogen species (ROS/RNS), a function not shared by TFF2 or TFF3 [2]. This specific molecular property designates TFF1 as the sole trefoil factor suitable for investigating gastric mucosal protection against oxidative injury, including studies of NSAID-induced gastropathy, Helicobacter pylori-induced inflammation, and ischemia-reperfusion injury. Procurement of monomeric TFF1 (rather than dimeric forms) is essential for accurate ROS scavenging assays.

Gastric Foveolar Cell Differentiation and MUC5AC Co-Secretion Studies

TFF1 exhibits exclusive co-localization with MUC5AC mucin in gastric surface foveolar cells, whereas TFF2 is expressed in deeper gastric glands and TFF3 is broadly distributed across multiple mucosal surfaces [3]. This tissue- and cell-type-specific expression pattern makes TFF1 the definitive marker and functional probe for gastric pit cell lineage studies, foveolar hyperplasia modeling, and investigations of MUC5AC-associated mucosal barrier function. Procurement of TFF1-specific antibodies and recombinant TFF1 is required for immunohistochemistry, co-immunoprecipitation, and functional reconstitution experiments.

Recombinant TFF1 Production Using Pichia pastoris Expression Systems

A validated Pichia pastoris yeast expression system has been established for high-yield production of biologically active recombinant human TFF1 [4]. This platform offers a scalable and cost-effective method for generating functional TFF1 protein for large-scale in vitro and in vivo studies, drug screening campaigns, and potential therapeutic development. The secreted recombinant hTFF1 retains antiproliferative activity against HCT116 colon cancer cells, confirming functional integrity [4]. Researchers requiring milligram-to-gram quantities of TFF1 should prioritize Pichia pastoris-based expression over other systems to ensure proper disulfide bond formation and biological activity.

Application
Selection Property
Validation Focus
Gastric cancer tumor suppressor studies and transgenic models
Unique requirement for gastric tumor suppression in knockout models
Model-response endpoint context; TFF1-specific reagent characterization
Gastric mucosal oxidative stress and ROS scavenging assays
Monomeric form with free thiol group enables ROS/RNS scavenging
Oxidative injury model-response interpretation; monomer vs. dimer identity review
Gastric foveolar cell differentiation and MUC5AC co-secretion studies
Specific colocalization with MUC5AC in gastric surface foveolar cells
Tissue-specific model fit; co-immunoprecipitation and IHC validation
Recombinant TFF1 production using Pichia pastoris expression systems
Scalable yeast expression with reported antiproliferative activity
Disulfide bond integrity review; biological activity confirmation in target model

Technical Documentation Hub

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